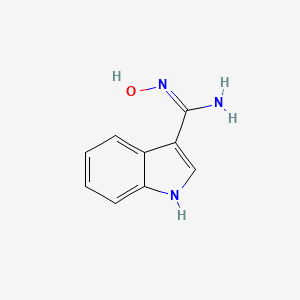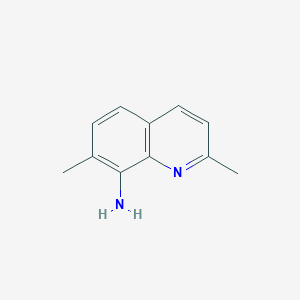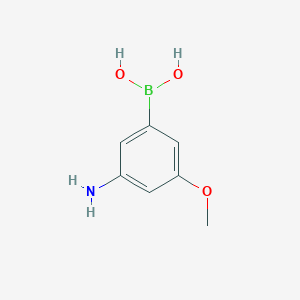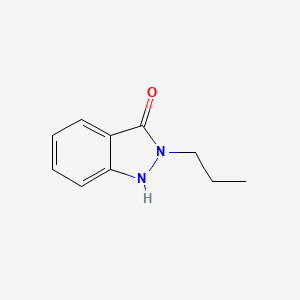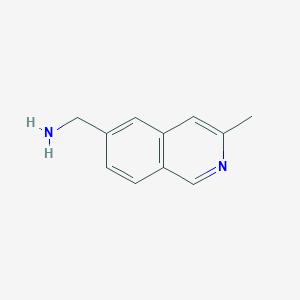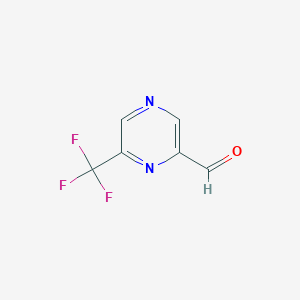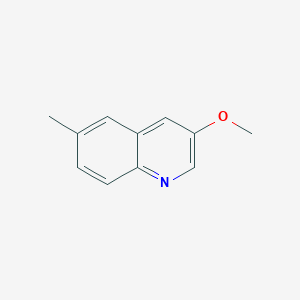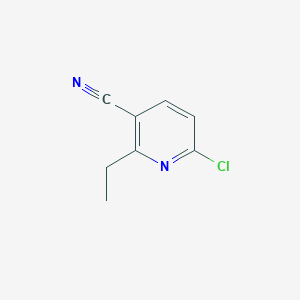
6-Chloro-2-ethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-ethylnicotinonitrile is a chemical compound with the molecular formula C9H8ClN3. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound has a yellowish appearance and is soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-2-ethylnicotinonitrile involves the dissolution of N-oxo niacinamide in an organic solvent, followed by the addition of thionyl chloride under controlled temperature conditions. The reaction mixture is then gradually heated and stirred, leading to the formation of the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process also includes steps for the recovery and recycling of thionyl chloride and organic solvents, making it more environmentally friendly .
化学反応の分析
Types of Reactions: 6-Chloro-2-ethylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted nicotinonitrile derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.
Hydrogenation: Involves the use of hydrogen gas and metal catalysts to reduce the nitrile group.
Major Products: The major products formed from these reactions include various substituted nicotinonitrile derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
科学的研究の応用
6-Chloro-2-ethylnicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-2-ethylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
2-Chloro-6-ethylnicotinonitrile: Shares a similar structure but differs in the position of the chlorine atom.
Bosutinib, Milrinone, Neratinib, and Olprinone: These are drugs that contain nicotinonitrile moieties and exhibit various therapeutic activities.
Uniqueness: 6-Chloro-2-ethylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals highlights its importance in both research and industry .
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
6-chloro-2-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-2-7-6(5-10)3-4-8(9)11-7/h3-4H,2H2,1H3 |
InChIキー |
XXOOADFBVXHURU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=N1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


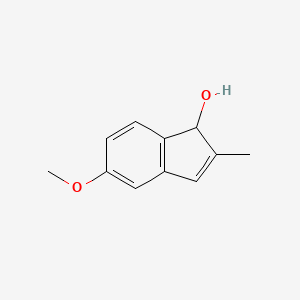
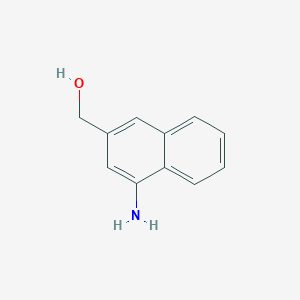
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)

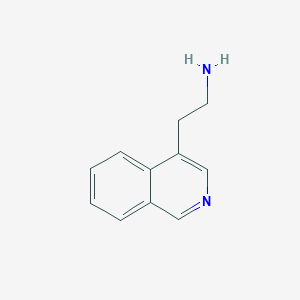
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
